molecular formula C14H10BrIO B1293244 2-(2-Bromophenyl)-2'-iodoacetophenone CAS No. 898783-82-9

2-(2-Bromophenyl)-2'-iodoacetophenone

Cat. No.: B1293244
CAS No.: 898783-82-9
M. Wt: 401.04 g/mol
InChI Key: PTIHYDCOLXVJHU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of halogenated acetophenones. This compound is characterized by the presence of both bromine and iodine atoms attached to the phenyl rings, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 2-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-(2-Bromophenyl)-2’-iodoacetophenone may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2’-iodoacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of corresponding ketones.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-2’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2’-iodoacetophenone involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also participate in various chemical pathways, leading to the formation of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Lacks the iodine atom, making it less versatile in certain reactions.

    2-Iodoacetophenone: Lacks the bromine atom, limiting its reactivity in specific substitution reactions.

    2-(2-Chlorophenyl)-2’-iodoacetophenone: Similar structure but with chlorine instead of bromine, affecting its chemical properties.

Uniqueness

2-(2-Bromophenyl)-2’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-(2-bromophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIHYDCOLXVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642289
Record name 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-82-9
Record name 2-(2-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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